molecular formula C15H30Cl2OS B11523437 1,3-Dichloropropan-2-yl dodecyl sulfoxide

1,3-Dichloropropan-2-yl dodecyl sulfoxide

Cat. No.: B11523437
M. Wt: 329.4 g/mol
InChI Key: WXQORZZNPOKEJO-UHFFFAOYSA-N
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Description

1,3-Dichloropropan-2-yl dodecyl sulfoxide is an organic compound that features both chlorinated and sulfoxide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloropropan-2-yl dodecyl sulfoxide typically involves the chlorination of propan-2-ol followed by the introduction of a dodecyl sulfoxide group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by sulfoxidation. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloropropan-2-yl dodecyl sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The chlorinated groups can be reduced to form corresponding alcohols.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 1,3-Dichloropropan-2-yl dodecyl sulfone.

    Reduction: Formation of 1,3-Dihydroxypropan-2-yl dodecyl sulfoxide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dichloropropan-2-yl dodecyl sulfoxide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with cellular components.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloropropan-2-yl dodecyl sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in redox reactions, while the chlorinated groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: A related compound with similar chlorinated groups but lacking the dodecyl sulfoxide moiety.

    Dodecyl sulfoxide: Contains the sulfoxide group but lacks the chlorinated propan-2-yl group.

Uniqueness

1,3-Dichloropropan-2-yl dodecyl sulfoxide is unique due to the combination of chlorinated and sulfoxide functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydrophobic (dodecyl) and hydrophilic (sulfoxide) regions in the molecule also contributes to its versatility in various environments.

Properties

Molecular Formula

C15H30Cl2OS

Molecular Weight

329.4 g/mol

IUPAC Name

1-(1,3-dichloropropan-2-ylsulfinyl)dodecane

InChI

InChI=1S/C15H30Cl2OS/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)15(13-16)14-17/h15H,2-14H2,1H3

InChI Key

WXQORZZNPOKEJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)C(CCl)CCl

Origin of Product

United States

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